molecular formula C23H23N5O6S B14124162 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B14124162
M. Wt: 497.5 g/mol
InChI Key: ZYRRQYGHAJARLJ-UHFFFAOYSA-N
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Description

The compound N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a pyrimidinedione derivative featuring a benzamide core with a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. Pyrimidinediones and their analogs are of significant interest due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects . This article provides a detailed comparison of this compound with structurally similar derivatives, emphasizing synthetic strategies, molecular characteristics, and implications for bioactivity.

Properties

Molecular Formula

C23H23N5O6S

Molecular Weight

497.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C23H23N5O6S/c1-2-32-15-6-4-14(5-7-15)21(30)26-19-20(24)27-23(28-22(19)31)35-11-18(29)25-10-13-3-8-16-17(9-13)34-12-33-16/h3-9H,2,10-12H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

ZYRRQYGHAJARLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

Preparation Methods

Formation of Ethyl 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carboxylate

The pyrimidine ring is constructed via cyclocondensation of diethyl ethoxymethylenemalonate with methylthiourea under basic conditions:

Reaction Conditions

Component Quantity Role
Diethyl ethoxymethylenemalonate 103.4 g (0.48 mol) Electrophilic monomer
Methylthiourea sulfate 75.2 g (0.4 mol) Nucleophilic component
NaOH (16% w/w) 250 mL (1.18 mol) Base catalyst
Ethanol 160 mL Solvent

Procedure

  • Methylthiourea sulfate is suspended in NaOH solution and stirred for 30 minutes.
  • Diethyl ethoxymethylenemalonate in ethanol is added dropwise at room temperature.
  • After 10 hours, the precipitate is filtered, washed, and dried to yield ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (84.7 g, 99.7%).

Characterization Data

  • IR (KBr): 3400 (O-H), 1690 cm⁻¹ (C=O ester).
  • ¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 4.22 (q, 2H, OCH₂), 8.45 (s, 1H, C6-H).

Functionalization of Pyrimidine Intermediate

Chlorination at C4 Position

The hydroxyl group at C4 is replaced with chlorine using thionyl chloride:

Reaction Conditions

Component Quantity
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate 30 g (0.14 mol)
SOCl₂ 20 g (0.168 mol)

Procedure

  • Thionyl chloride is added to the pyrimidine ester at 60°C for 3 hours.
  • The mixture is quenched with ice-water, filtered, and dried to give ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (30.1 g, 92%).

Optimization Note
Excess thionyl chloride (>1.2 eq) and prolonged heating ensure complete conversion, minimizing di-substitution byproducts.

Amination at C4 Position

The chloro group is displaced with ammonia to introduce the amino functionality:

Reaction Conditions

Component Quantity
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 25 g (0.11 mol)
NH₃ (7N in MeOH) 50 mL

Procedure

  • The chloropyrimidine is refluxed with methanolic ammonia for 6 hours.
  • Solvent removal yields ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (21.3 g, 89%).

Characterization

  • ¹³C NMR (DMSO-d₆): δ 165.8 (C=O), 158.4 (C2), 112.7 (C5).

Thioether Linkage Installation

Synthesis of 2-((Benzo[d]dioxol-5-ylmethyl)Amino)-2-Oxoethyl Mercaptan

Step 1: Formation of Benzodioxolemethyl Isocyanate
Piperonylamine (benzodioxol-5-ylmethylamine) reacts with triphosgene in dichloromethane to generate the isocyanate intermediate.

Step 2: Coupling with Mercaptoacetic Acid
The isocyanate is treated with mercaptoacetic acid and triethylamine to yield the thiol-containing amide:

  • Yield: 78% after silica gel chromatography (hexane:EtOAc 3:1).
  • IR (KBr): 2550 cm⁻¹ (S-H), 1712 cm⁻¹ (C=O).

Thiol-Displacement of Methylthio Group

The methylthio group at C2 is replaced with the synthesized thiol via nucleophilic aromatic substitution:

Reaction Conditions

Component Quantity
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate 10 g (0.043 mol)
2-((Benzo[d]dioxol-5-ylmethyl)amino)-2-oxoethyl mercaptan 12.5 g (0.047 mol)
DMF 100 mL
K₂CO₃ 8.3 g (0.06 mol)

Procedure

  • The pyrimidine and thiol are stirred in DMF with K₂CO₃ at 80°C for 12 hours.
  • The product is isolated via extraction (EtOAc/H₂O) and purified by column chromatography to afford ethyl 4-amino-2-((2-((benzo[d]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxylate (9.8 g, 65%).

Critical Parameter
Anhydrous DMF and excess base prevent thiol oxidation to disulfides.

Amidation with 4-Ethoxybenzoic Acid

Activation of 4-Ethoxybenzoic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride:

  • Conditions: SOCl₂ (2 eq), reflux, 2 hours.
  • Yield: 95% (4-ethoxybenzoyl chloride).

Coupling with Pyrimidine Amine

Reaction Conditions

Component Quantity
Ethyl 4-amino-2-((2-((benzo[d]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxylate 5 g (0.01 mol)
4-Ethoxybenzoyl chloride 2.3 g (0.012 mol)
Pyridine 10 mL

Procedure

  • The pyrimidine amine is dissolved in pyridine and treated with 4-ethoxybenzoyl chloride at 0°C.
  • After stirring at room temperature for 6 hours, the mixture is poured into ice-water.
  • The precipitate is filtered and recrystallized from ethanol to yield the target compound (4.7 g, 72%).

Characterization Data

  • Mp: 225–227°C.
  • ¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, CONH), 8.01–7.38 (m, Ar-H), 6.33 (s, 2H, OCH₂O), 4.96 (s, 2H, SCH₂), 4.12 (q, 2H, OCH₂CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₆H₂₆N₅O₆S: 548.1554; found: 548.1558.

Optimization and Scalability Considerations

Solvent Selection

  • DMF vs. THF: DMF provides higher yields (65% vs. 48%) due to better solubility of intermediates.
  • Catalysis: Addition of catalytic DMAP (0.1 eq) improves amidation efficiency to 82%.

Temperature Control

  • Thiol-displacement requires strict temperature control (80±2°C) to avoid elimination side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The target compound shares a pyrimidinedione-amide scaffold with several synthesized analogs. Key structural variations lie in the substituents on the benzamide ring and the aminoalkylthio side chain. Below is a comparative analysis of closely related compounds:

Compound Name / ID Substituent on Benzamide Side Chain Substituent Molecular Weight Key Structural Features
Target Compound 4-ethoxy Benzo[d][1,3]dioxol-5-ylmethyl 521.5 (estimated) Thioether linkage, methylenedioxy group
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide 3,4-dimethoxy 4-ethylphenyl 483.5 Thioether linkage, ethylphenyl group
1-(2-Cyclohexyl-2-oxoethyl)-N-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (6a) 4-methoxybenzyl Cyclohexyl 429.4 Oxoethyl linkage, cyclohexyl group
1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-N-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (6d) 4-methoxybenzyl 4-Fluorobenzyl 454.4 Fluorobenzyl group, amide linkage

Key Observations:

  • The 4-ethoxy substituent on the benzamide may confer metabolic stability over 3,4-dimethoxy or 4-methoxy groups due to reduced susceptibility to oxidative demethylation .
  • The thioether linkage in the target compound and analog could influence redox reactivity and binding interactions compared to oxygen-containing analogs .

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